molecular formula C10H20N2O3 B112453 (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 314741-40-7

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No. B112453
M. Wt: 216.28 g/mol
InChI Key: NSILYQWHARROMG-QMMMGPOBSA-N
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Description

Benzyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate is a compound that has a molecular formula of C13H18N2O3 . It is often found in drugs or bioactive molecules .


Synthesis Analysis

The synthesis of a similar compound, (S)-205, started with the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gave the protected piperazine (S)-204 .


Molecular Structure Analysis

The molecular structure of Benzyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate consists of a piperazine ring with a hydroxymethyl group and a carboxylate group attached to it .


Chemical Reactions Analysis

Piperazine is often used in biologically active compounds due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .


Physical And Chemical Properties Analysis

The molecular weight of Benzyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate is 250.29 g/mol .

Scientific Research Applications

Synthesis and Characterization

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate and its derivatives are primarily involved in synthesis and characterization studies. For instance, Sanjeevarayappa et al. (2015) synthesized a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterizing it using spectroscopic methods and X-ray diffraction, and assessing its biological activities, such as antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).

Biological Activities

Various derivatives of this compound have been evaluated for their biological activities. Kulkarni et al. (2016) synthesized two derivatives, namely tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, and studied their antibacterial and antifungal activities (Kulkarni et al., 2016).

Crystallography and Molecular Structure

The study of the crystallographic and molecular structures of these compounds is also a significant area of research. For example, Kolter et al. (1996) examined the molecular structure of a related compound, focusing on its crystallographic aspects and hydrogen bonding interactions (Kolter et al., 1996).

Anticorrosive Properties

Another interesting application is in the field of corrosion inhibition. Praveen et al. (2021) investigated the anticorrosive behavior of a novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions, demonstrating its efficacy as a corrosion inhibitor (Praveen et al., 2021).

Chiral Deprotonation

The compound has been used in studies exploring chiral deprotonation. McDermott et al. (2008) described the first example of a (-)-sparteine-mediated asymmetric deprotonation of a piperazine using tert-butyl 4- tert-butylpiperazine-1-carboxylate (McDermott et al., 2008).

properties

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSILYQWHARROMG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647475
Record name tert-Butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

CAS RN

314741-40-7
Record name 1,1-Dimethylethyl (3S)-3-(hydroxymethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314741-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (5.42 g) was added to a solution of 2-hydroxymethylpiperazine-1,4-dicarboxylic acid di-tert-butyl ester (10.87 g) in ethanol (300 ml), and the reaction mixture was heated to reflux for 16 hours. The solvent was removed by distillation at reduced pressure, and the residue was dissolved in ethyl acetate (400 ml) and water (50 ml). After the organic layer was dried over anhydrous magnesium sulfate, the solvent was removed by distillation at reduced pressure to give 8.46 g of the title compound.
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YK Zhang, JJ Plattner, EE Easom… - Journal of medicinal …, 2017 - ACS Publications
Carboxamide pyrazinyloxy benzoxaboroles were investigated with the goal to identify a molecule with satisfactory antimalarial activity, physicochemical properties, pharmacokinetic …
Number of citations: 58 pubs.acs.org

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